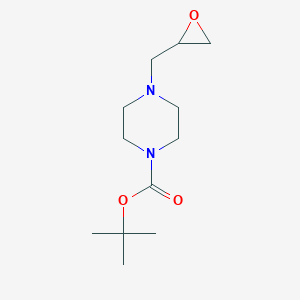

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate

Overview

Description

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C12H22N2O3. It is known for its applications in various fields such as chemistry, biology, and medicine. The compound features a piperazine ring substituted with an oxirane (epoxide) group and a tert-butyl carbamate group, making it a versatile intermediate in organic synthesis.

Mechanism of Action

Target of Action

It has been screened for its antibacterial activities against two gram-positive strains (staphylococcus aureus and bacillus subtilis) and two gram-negative strains (escherichia coli and pseudomonas aeruginosa) . This suggests that the compound may interact with bacterial proteins or enzymes, disrupting their normal function.

Mode of Action

Given its antibacterial activity , it is plausible that it interferes with bacterial cell wall synthesis or protein production, leading to bacterial cell death.

Biochemical Pathways

Based on its antibacterial activity , it may disrupt essential biochemical pathways in bacteria, such as cell wall synthesis or protein production.

Result of Action

Its antibacterial activity suggests that it may lead to bacterial cell death .

Preparation Methods

The synthesis of tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate typically involves the reaction of piperazine with an epoxide and a tert-butyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the carbamate group. The process can be summarized as follows:

Reaction of Piperazine with Epoxide: Piperazine reacts with an epoxide (such as epichlorohydrin) to form the oxirane-substituted piperazine.

Formation of Carbamate Group: The oxirane-substituted piperazine is then treated with tert-butyl chloroformate in the presence of a base to form the final product, this compound.

Chemical Reactions Analysis

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be oxidized to form diols.

Reduction: The compound can undergo reduction reactions to open the oxirane ring, forming alcohols.

Substitution: The oxirane ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted piperazines.

Scientific Research Applications

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is employed in the study of enzyme mechanisms and as a building block for biologically active molecules.

Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate can be compared with other similar compounds, such as:

tert-Butyl 4-(piperidin-4-ylmethyl)piperazine-1-carboxylate: This compound features a piperidine ring instead of an oxirane group, leading to different reactivity and applications.

1-Boc-piperazine: This compound has a tert-butyl carbamate group but lacks the oxirane ring, making it less reactive in certain chemical reactions.

These comparisons highlight the unique reactivity and versatility of this compound in various chemical and biological contexts.

Biological Activity

tert-Butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate is a synthetic organic compound characterized by its unique molecular structure, which includes a piperazine ring, an oxirane (epoxide) group, and a tert-butyl carbamate moiety. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities and applications.

- Molecular Formula : C12H22N2O3

- Molecular Weight : 230.32 g/mol

- CAS Number : 159873-06-0

The structural features of this compound enable it to engage in various chemical reactions, making it a valuable intermediate in the synthesis of biologically active molecules.

Medicinal Chemistry Applications

This compound is primarily recognized for its role as a precursor in the development of pharmaceutical agents targeting the central nervous system (CNS). The presence of the oxirane group allows for selective interactions with biological targets, particularly enzymes. Research indicates that compounds with oxirane functionalities can selectively modify protein activities, potentially leading to therapeutic applications in treating neurological disorders.

Enzyme Mechanisms

Studies have shown that this compound can influence enzyme mechanisms through its interactions with specific proteins. The oxirane group can undergo nucleophilic attack, leading to the formation of covalent bonds with amino acid residues in enzymes, thereby modulating their activity. This property is particularly useful in drug design where enzyme inhibition or activation is desired.

Interaction Studies

Research has highlighted the compound's ability to selectively bind to certain enzymes. For instance, investigations into its reactivity with serine proteases have demonstrated that it can form stable adducts, which may inhibit enzyme function. Further studies are necessary to elucidate the detailed mechanisms of these interactions and their implications for drug development.

Case Studies

- CNS Targeting : A study focused on the synthesis of derivatives based on this compound revealed promising results in modulating neurotransmitter systems. Compounds derived from this precursor exhibited enhanced binding affinity to serotonin receptors, suggesting potential use as antidepressants.

- Enzyme Inhibition : Another study explored the compound's efficacy as an inhibitor of acetylcholinesterase (AChE), an enzyme critical in neurotransmission. The oxirane functionality was shown to facilitate covalent binding to the active site of AChE, leading to increased levels of acetylcholine and improved cognitive function in animal models.

Synthesis Methods

The synthesis of this compound typically involves:

- Reaction of Piperazine with Epoxide : Piperazine reacts with an epoxide (e.g., epichlorohydrin) under basic conditions.

- Formation of Carbamate Group : The resultant oxirane-substituted piperazine is treated with tert-butyl chloroformate in the presence of a base like triethylamine.

This method highlights the compound's versatility and accessibility for further modifications aimed at enhancing biological activity.

Properties

IUPAC Name |

tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-6-4-13(5-7-14)8-10-9-16-10/h10H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDRGUPXMFDJOFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)CC2CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40573268 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159873-06-0 | |

| Record name | tert-Butyl 4-[(oxiran-2-yl)methyl]piperazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40573268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 4-(oxiran-2-ylmethyl)piperazine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.